(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(4-3-14-2-1-8-22-14)20-7-5-12(10-20)16-18-17(23-19-16)13-6-9-24-11-13/h1-4,6,8-9,11-12H,5,7,10H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVNOEQHNPNKNZ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a furan ring, a thiophene ring, and a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step organic reactions including:
- Formation of the furan ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Synthesis of the 1,2,4-oxadiazole ring : Reaction of nitriles with hydroxylamine derivatives.
- Formation of the pyrrolidine ring : Cyclization of amine precursors.
- Coupling reactions : Linking the various heterocyclic rings under controlled conditions using catalysts and specific solvents.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives:
- A study found that oxadiazole derivatives showed promising antibacterial activity against various strains, including E. coli and S. pneumoniae, outperforming standard antibiotics like ampicillin .
- The compound demonstrated activity against Mycobacterium tuberculosis, with specific derivatives showing effectiveness against resistant strains .
Anticancer Activity
The anticancer properties of this compound were evaluated in several studies:
- A derivative exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value comparable to that of Tamoxifen. Mechanistic studies indicated that the compound increased p53 expression and activated caspase pathways leading to apoptosis .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits specific enzymes critical for bacterial survival.
- Anticancer Mechanism : The activation of apoptotic pathways through p53 modulation suggests that the compound may interfere with cell cycle regulation and promote programmed cell death in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Efficacy : One study tested a series of oxadiazole derivatives against various cancer cell lines and identified several candidates with IC50 values lower than traditional chemotherapeutics .
- Antimicrobial Efficacy : Research on a specific 1,3,4-oxadiazole derivative showed significant activity against resistant strains of bacteria and fungi, suggesting potential for development into new antimicrobial agents .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four key reactive domains:
-
α,β-Unsaturated enone system
-
Furan-2-yl substituent
-
1,2,4-Oxadiazol-3-yl moiety
-
Pyrrolidine ring
Table 1: Reactive Sites and Predicted Reactivity
Michael Addition at the Enone System
The α,β-unsaturated ketone undergoes nucleophilic additions:
-
Reagents : Grignard reagents (e.g., MeMgBr) add to the β-position in THF at −78°C.
-
Yield : ~65–72% for analogous enones.
Mechanism :
-
Nucleophilic attack at the β-carbon
-
Proton transfer to stabilize the enolate intermediate
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in:
-
Acid-catalyzed hydrolysis to amidoximes (HCl/H₂O, 80°C) :
-
Suzuki-Miyaura coupling at C-5 position using Pd(PPh₃)₄ (yield: 58% for thiophene analogs) .
Table 2: Oxadiazole Reactivity Data
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | Amidoxime derivative | 78% |
| Cross-coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C | Biaryl-oxadiazole hybrid | 58% |
Furan Ring Transformations
The furan-2-yl group undergoes:
-
Diels-Alder reactions with maleic anhydride (toluene, 110°C)
Example :
Pyrrolidine Ring Modifications
The pyrrolidine nitrogen undergoes:
Kinetics : Second-order rate constants for N-alkylation range from to L·mol⁻¹·s⁻¹ .
Stability Under Physiological Conditions
The compound degrades in PBS (pH 7.4, 37°C) via:
Table 3: Degradation Products
| Degradation Pathway | Major Product | Detection Method |
|---|---|---|
| Enone hydrolysis | 1,3-Diketone | HPLC-MS |
| Oxadiazole cleavage | Thiophene-3-carboxamide | NMR |
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The compound’s structural analogs (Table 1) highlight variations in heterocyclic substituents and their positions, which influence electronic and steric properties:
Key Observations :
- Thiophene Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter electronic distribution and binding affinity due to differing sulfur atom orientation.
- Heterocycle Choice : Replacing oxadiazole with triazole or pyrazole reduces ring strain and modifies hydrogen-bonding capacity.
- Enone vs.
Spectroscopic Data
While direct spectral data for the target compound is unavailable, comparisons with analogs suggest:
- IR Spectroscopy: Strong C=O stretch (~1630–1670 cm⁻¹) for the enone, similar to (1637 cm⁻¹) and (1645 cm⁻¹). Thiophene C-S stretches (~600–700 cm⁻¹) may differ between thiophen-2-yl and 3-yl isomers.
- ¹H NMR: The (E)-configured enone protons would resonate as doublets near δ 7.5–8.0 ppm (J ≈ 16 Hz), as seen in (δ 7.94, J = 16 Hz) . Thiophen-3-yl protons may show upfield shifts compared to 2-yl isomers due to reduced ring current effects.
Inferred Activity
The 1,2,4-oxadiazole moiety is associated with antimicrobial and kinase-inhibitory properties. Compared to triazole-containing or pyrazole-based analogs, the target compound’s oxadiazole may enhance metabolic stability but reduce solubility.
Similarity-Based Predictions
As per , structural similarity (e.g., shared enone or heterocyclic motifs) correlates with comparable biological responses. For example, the enone in and the target compound may both interact with cysteine residues in enzymes via conjugate addition .
Q & A
Q. What are the common synthetic routes for this compound?
Methodological Answer: Synthesis typically involves cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes to form the 1,2,4-oxadiazole ring, followed by pyrrolidine ring functionalization. Key steps include optimizing reaction conditions (e.g., solvent polarity, catalysts like EDCI/HOBt) and purification via column chromatography (hexane:EtOAc gradients). Similar protocols for oxadiazole synthesis emphasize stoichiometric control and stepwise monitoring via TLC/HPLC .
Q. How is the E-configuration of the α,β-unsaturated ketone (prop-2-en-1-one) confirmed?
Methodological Answer: The E-geometry is verified using NOESY NMR (absence of vinyl proton coupling) and single-crystal X-ray diffraction. For example, crystallographic studies of analogous enones demonstrated precise stereochemical assignment through bond angle and torsion angle analysis .
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer: Core methods include:
- 1H/13C NMR : Assigns proton environments and confirms substituent positions.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
- HRMS : Validates molecular ion peaks.
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in pyrazole-derived enones .
Q. What purification strategies are recommended post-synthesis?
Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane:EtOAc 7:3 → 1:1) to isolate the product. Recrystallization from ethanol or acetonitrile improves purity, as shown in oxadiazole purification workflows .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism). Address this by:
- Performing variable-temperature NMR to detect conformational changes.
- Conducting DFT calculations to model electronic environments and compare with experimental data.
- Validating with complementary techniques (e.g., IR, UV-Vis), as applied in pyrazole derivative studies .
Q. What strategies optimize yields in 1,2,4-oxadiazole ring formation?
Methodological Answer: Screen catalysts (e.g., HATU vs. EDCI), adjust solvent polarity (DMF for activation, THF for cyclization), and control stoichiometry (1:1.2 amidoxime:carboxylic acid). Reaction monitoring via LC-MS ensures intermediate stability, as detailed in oxadiazole synthesis protocols .
Q. How to investigate the thiophene-oxadiazole motif’s role in target binding?
Methodological Answer:
- Synthesize analogs with modified heterocycles (e.g., replacing thiophene with furan).
- Compare binding affinities using SPR or fluorescence polarization assays.
- Perform molecular docking to map interactions, referencing triazole-containing analogs .
Q. What computational methods predict electronic properties and stability?
Methodological Answer:
- DFT : Calculates HOMO-LUMO gaps and electrostatic potential surfaces to assess reactivity.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices.
- ADMET Prediction : Uses tools like SwissADME to estimate pharmacokinetic profiles .
Q. How to address low reproducibility in biological assays?
Methodological Answer:
Q. What analytical methods detect and quantify impurities?
Methodological Answer:
- HPLC-DAD : Uses C18 columns (ACN:water gradients) with UV detection at 254 nm.
- LC-MS/MS : Identifies co-eluting impurities via fragmentation patterns.
- NMR Spiking : Adds reference standards to confirm impurity structures, following USP guidelines for related heterocycles .
Methodological Considerations for Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
